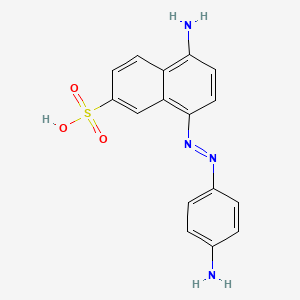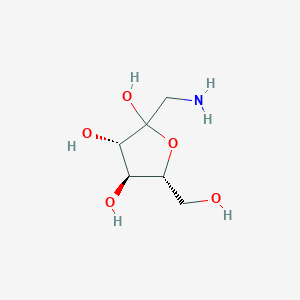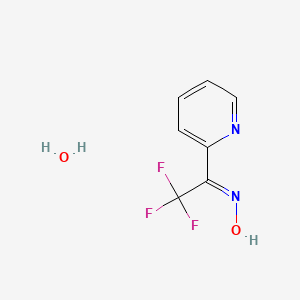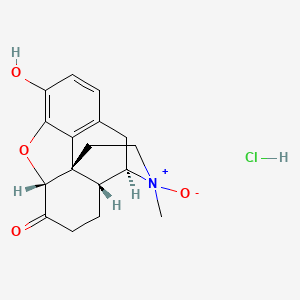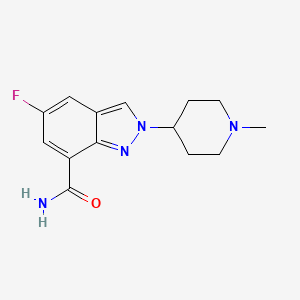![molecular formula C9H58N13O15P5 B13785800 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt CAS No. 67785-99-3](/img/structure/B13785800.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.
Conditions: Controlled pH, typically acidic.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.
Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.
化学反応の分析
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Various organic reagents under controlled conditions.
Major Products
Chelation: Metal-phosphonate complexes.
Oxidation: Phosphonate derivatives.
Substitution: Substituted phosphonic acid derivatives.
科学的研究の応用
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions as cofactors.
Medicine: Explored for use in radiopharmaceuticals due to its ability to target specific tissues.
Industry: Utilized in water treatment, detergents, and as a scale inhibitor in various industrial processes.
作用機序
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.
類似化合物との比較
Similar Compounds
Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.
Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.
Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.
特性
CAS番号 |
67785-99-3 |
|---|---|
分子式 |
C9H58N13O15P5 |
分子量 |
743.51 g/mol |
IUPAC名 |
azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3 |
InChIキー |
NOPBMTCRKASJLK-UHFFFAOYSA-N |
正規SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


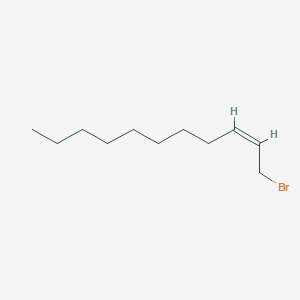
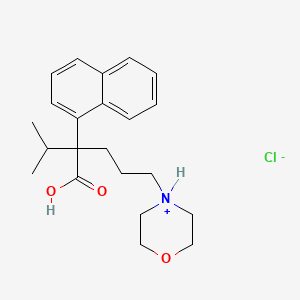
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)


